molecular formula C12H17BN2O4 B7958602 5-Methyl-3-nitropyridine-2-boronic Acid Pinacol Ester

5-Methyl-3-nitropyridine-2-boronic Acid Pinacol Ester

Cat. No.: B7958602
M. Wt: 264.09 g/mol
InChI Key: BGDNJYVBQHIBHV-UHFFFAOYSA-N
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Description

5-Methyl-3-nitropyridine-2-boronic Acid Pinacol Ester is an organic compound that features a pyridine ring substituted with a methyl group, a nitro group, and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-nitropyridine-2-boronic Acid Pinacol Ester typically involves the borylation of a pyridine derivative. One common method is the reaction of 5-methyl-3-nitropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize costs. Continuous flow reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-nitropyridine-2-boronic Acid Pinacol Ester undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The boronate ester can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Major Products

    Reduction: The reduction of the nitro group yields 5-methyl-3-amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

    Coupling: Suzuki-Miyaura coupling results in the formation of various biaryl compounds, depending on the aryl halide used.

Scientific Research Applications

5-Methyl-3-nitropyridine-2-boronic Acid Pinacol Ester has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Methyl-3-nitropyridine-2-boronic Acid Pinacol Ester exerts its effects is primarily through its participation in Suzuki-Miyaura coupling reactions. The boronate ester group reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3-nitropyridine-2-boronic Acid Pinacol Ester is unique due to the presence of both a nitro group and a boronate ester on the pyridine ring. This combination allows for versatile reactivity, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

5-methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BN2O4/c1-8-6-9(15(16)17)10(14-7-8)13-18-11(2,3)12(4,5)19-13/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDNJYVBQHIBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=N2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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